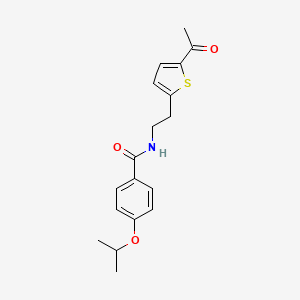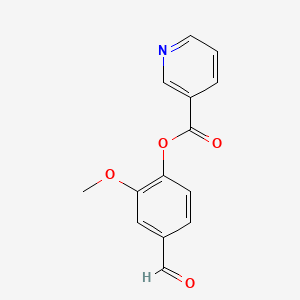
Nicotinic acid 4-formyl-2-methoxy-phenyl ester
概要
説明
Molecular Structure Analysis
The molecular structure of Nicotinic acid 4-formyl-2-methoxy-phenyl ester consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information or a 3D model may be available in specialized chemical databases or literature .科学的研究の応用
Cardiovascular Disease Prevention
Nicotinic acid is renowned for its potent effects on lipid profiles, significantly lowering LDL and VLDL cholesterol levels while raising HDL cholesterol. Its application in preventing coronary artery disease is supported by its ability to reduce cardiovascular events and slow the progression of atherosclerosis. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided insights into its mechanisms, including non-lipid-mediated anti-inflammatory effects that demonstrate a novel atheroprotective role Digby, Lee, & Choudhury, 2009.
Dyslipidemia Treatment
Prolonged-release nicotinic acid formulations are designed to minimize side effects while retaining efficacy in dyslipidemia treatment. These formulations are beneficial across all traditional blood lipid and lipoprotein fractions, particularly effective in increasing HDL-cholesterol and reducing lipoprotein(a). The additive effects when used in combination with statins make nicotinic acid a valuable asset in managing atherogenic dyslipidemia associated with conditions like type 2 diabetes mellitus and the metabolic syndrome McCormack & Keating, 2005.
Anticancer Potential
Nicotinic acid derivatives have shown significant promise as anticancer agents. Their role in cancer research stems from their wide variety of biological properties. Nicotinic acid derivatives are being explored for their potential in the development of efficient anticancer drugs, with several synthetic approaches utilized for this purpose. The exploration of nicotinic acid derivatives in anticancer research underscores their importance in developing novel therapeutic strategies Jain, Utreja, Kaur, & Jain, 2020.
High-Affinity Receptor Agonists
The discovery of high-affinity nicotinic acid receptors has led to a better understanding of its pharmacological effects and the development of compounds that could potentially offer improved efficacy with fewer adverse effects. This research avenue is particularly relevant in the context of cardiovascular diseases, highlighting the ongoing efforts to harness nicotinic acid's therapeutic benefits while mitigating its drawbacks, such as flushing Shen & Colletti, 2009.
Safety and Hazards
Specific safety and hazard information for Nicotinic acid 4-formyl-2-methoxy-phenyl ester is not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to the material safety data sheets (MSDS) or other safety resources for specific information .
作用機序
Target of Action
This compound is used extensively in scientific research due to its unique properties.
Mode of Action
Biochemical Pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester .
生化学分析
Biochemical Properties
The biochemical properties of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are not fully understood due to the limited availability of research data. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid and its derivatives are known to participate in a variety of biochemical reactions, particularly those involved in the metabolism of fats, carbohydrates, and proteins . They interact with various enzymes, proteins, and other biomolecules, often serving as precursors for the synthesis of coenzymes like NAD+ and NADP+ .
Cellular Effects
The cellular effects of this compound are yet to be fully explored. Nicotinic acid and its derivatives are known to influence cell function in several ways. They play a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and various metabolic processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-documented. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as nicotinic acid and its derivatives. These compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKGVVKLQOETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332212 | |
| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380431-06-1 | |
| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
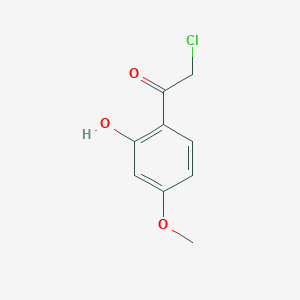
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
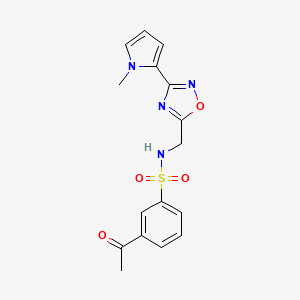
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)
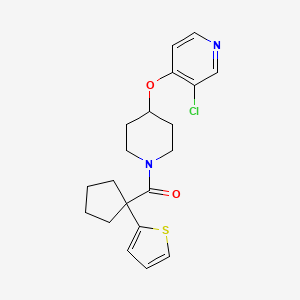
![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
